4'-Hydroxy Diclofenac-D4 (Major)

Catalog No.
S1483980
CAS No.
254762-27-1
M.F
C14H11Cl2NO3
M. Wt
316.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy Diclofenac-D4 (Major)

CAS Number

254762-27-1

Product Name

4'-Hydroxy Diclofenac-D4 (Major)

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

316.2 g/mol

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

KGVXVPRLBMWZLG-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

Synonyms

2-[(2,6-Dichloro-4-hydroxyphenyl)amino](benzene-d4)acetic Acid;

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H]

4'-Hydroxy Diclofenac-D4 (Major) is a deuterium-labeled metabolite of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its molecular formula of C14H11Cl2NO3 and a molecular weight of 316.17 g/mol. The "D4" in its name indicates the presence of four deuterium atoms, which are isotopes of hydrogen. This labeling is crucial for analytical purposes, particularly in pharmacokinetics and drug metabolism studies, as it allows for the differentiation of the labeled compound from its non-labeled counterparts during analysis .

4'-Hydroxy Diclofenac itself likely shares the same mechanism of action as Diclofenac, primarily inhibiting the enzymes cyclooxygenase (COX) 1 and 2, which are involved in the production of inflammatory mediators like prostaglandins []. However, the mechanism of action of 4'-Hydroxy Diclofenac-D4 is not directly relevant as it serves as a research tool and not a therapeutic agent.

What is 4'-Hydroxy Diclofenac-D4 (Major)?

4'-Hydroxy Diclofenac-D4 (Major) is a deuterium-labeled form of 4'-Hydroxy Diclofenac. Diclofenac is a medication commonly sold under the brand name Voltaren, among others. It belongs to a class of drugs called nonsteroidal anti-inflammatory drugs (NSAIDs). These medications are used to reduce pain and inflammation. Source: National Institutes of Health: )

  • Deuterium labeling is a technique used in scientific research to replace hydrogen atoms in a molecule with deuterium atoms. Deuterium is a stable isotope of hydrogen that contains an extra neutron in its nucleus. This substitution can be helpful in various scientific studies, such as tracing the metabolism of a drug in the body. Source: American Chemical Society:

Applications in scientific research

4'-Hydroxy Diclofenac-D4 (Major) is primarily used as an internal standard in scientific research. An internal standard is a known compound added to a sample to help researchers quantify the target molecule.

  • Quantitation is the process of determining the amount of a specific substance in a sample. By comparing the signal of the internal standard to the signal of the target molecule, researchers can accurately measure the concentration of the target molecule in the sample. Source: National Institutes of Health: )
Typical of phenolic compounds and NSAIDs:

  • Hydroxylation: The primary reaction involves the hydroxylation of Diclofenac at the para position, leading to the formation of 4'-Hydroxy Diclofenac-D4.
  • Conjugation: The compound can participate in conjugation reactions, such as glucuronidation or sulfation, which are common metabolic pathways for NSAIDs.
  • Deuterium Exchange: Due to the presence of deuterium, this compound can also undergo hydrogen-deuterium exchange reactions under certain conditions, which can be monitored using mass spectrometry .

The synthesis of 4'-Hydroxy Diclofenac-D4 typically involves the following methods:

  • Starting Material: The synthesis begins with Diclofenac as the starting material.
  • Deuteration: Deuterated reagents are used to introduce deuterium into the molecule. This can involve reactions with deuterated solvents or reagents during hydroxylation.
  • Purification: The product is purified using techniques such as chromatography to isolate 4'-Hydroxy Diclofenac-D4 from other metabolites and impurities .

4'-Hydroxy Diclofenac-D4 is primarily used as an internal standard in analytical chemistry, particularly in:

  • Pharmacokinetic Studies: To quantify the levels of Diclofenac and its metabolites in biological samples.
  • Drug Metabolism Research: To study the metabolic pathways and pharmacodynamics of Diclofenac in various biological systems.
  • Quality Control: In pharmaceutical manufacturing to ensure consistency and reliability in drug formulations .

Interaction studies involving 4'-Hydroxy Diclofenac-D4 focus on its role as a metabolite in drug-drug interactions. These studies assess how this compound interacts with other medications metabolized by similar pathways or enzymes (e.g., cytochrome P450 enzymes). Understanding these interactions is crucial for predicting potential adverse effects or altered efficacy when combined with other therapeutic agents .

Several compounds share structural similarities with 4'-Hydroxy Diclofenac-D4, including:

  • Diclofenac: The parent compound; has broader anti-inflammatory activity but lacks deuterium labeling.
  • 4-Hydroxy Diclofenac: The non-labeled version; similar biological activity but used differently in analytical contexts.
  • Nimesulide: Another NSAID with similar anti-inflammatory properties but different mechanisms of action.
CompoundStructureUnique Features
4'-Hydroxy Diclofenac-D4C14H11Cl2NO3Deuterium-labeled for analytical precision
DiclofenacC14H11Cl2N O2Broad anti-inflammatory action
4-Hydroxy DiclofenacC14H11Cl2NO3Non-labeled; used for pharmacological studies
NimesulideC17H20N2O5SDifferent mechanism; selective COX-2 inhibitor

The uniqueness of 4'-Hydroxy Diclofenac-D4 lies in its isotopic labeling, which enhances its utility in pharmacokinetic studies while maintaining relevance to the therapeutic effects associated with its parent compound .

Deuteration, the substitution of hydrogen with deuterium (²H), exploits the kinetic isotope effect (KIE) to alter reaction rates in metabolic processes. The C–D bond exhibits a lower zero-point energy and higher bond dissociation energy compared to C–H, resulting in slower enzymatic cleavage. For example, deuterated drugs like deutetrabenazine demonstrate prolonged half-lives due to reduced CYP450-mediated metabolism. In the case of 4'-Hydroxy Diclofenac-D4, deuteration at the 2,3,4,5 positions of the phenyl ring aims to stabilize the molecule against oxidative metabolism by CYP2C9.

Strategic Deuteration for Metabolic Pathway Modulation

Strategic deuteration targets "soft spots" vulnerable to oxidation, thereby redirecting metabolism toward less toxic pathways. Diclofenac undergoes extensive hepatic metabolism to form 4'-hydroxy-diclofenac (via CYP2C9) and 5-hydroxy-diclofenac (via CYP3A4). Deuterating the 4'-hydroxy metabolite reduces the likelihood of reactive quinoneimine formation, a proposed culprit in diclofenac-induced hepatotoxicity.

Chemoenzymatic Synthesis Using Unspecific Peroxygenases

The regioselective hydroxylation of diclofenac to 4'-hydroxydiclofenac is efficiently catalyzed by unspecific peroxygenases (UPOs), a class of fungal enzymes known for their ability to oxygenate aromatic substrates using hydrogen peroxide as an oxidant [1] [2]. UPOs from Agrocybe aegerita have demonstrated exceptional activity in converting diclofenac to 4'-hydroxydiclofenac with yields exceeding 65% under optimized conditions [2]. Mechanistically, the reaction proceeds via a peroxygenation pathway, where the oxygen atom in the hydroxyl group originates from hydrogen peroxide, as confirmed by ^18^O-labeling experiments [2].

Immobilization techniques, such as encapsulation in polyvinyl alcohol/polyethylene glycol (PVA/PEG) cryogels, enhance the operational stability of UPOs. Immobilized enzymes retain 60% of their initial activity after multiple reaction cycles and achieve total turnover numbers 60-fold higher than free enzymes [1]. This stabilization is critical for large-scale synthesis, as it mitigates enzyme denaturation and simplifies catalyst recovery. Kinetic studies reveal no significant differences in K~M~ or k~cat~ values between free and immobilized UPOs, indicating that immobilization does not hinder substrate access or catalytic efficiency [1].

Table 1: Comparison of Free and Immobilized UPO Performance in Diclofenac Hydroxylation

ParameterFree UPOImmobilized UPO
Initial Activity (%)10060
Total Turnover Number1x60x
Reaction Yield (%)6562–154*

*Yield range depends on reactor configuration [1] [2].

Optimization of Deuterium Incorporation Efficiency

Deuterium labeling at the 2,3,4,5 positions of the phenyl ring in 4'-hydroxy diclofenac-D4 is achieved through hydrogen-deuterium (H-D) exchange reactions. Trifluoroacetic acid-d (CF~3~COOD) serves as both solvent and deuterium source, enabling efficient isotopic exchange under mild conditions [7]. This method avoids the need for metal catalysts or harsh reagents, preserving the integrity of the hydroxyl group and chlorine substituents. Reaction optimization studies indicate that temperatures of 50–60°C and durations of 24–48 hours maximize deuterium incorporation while minimizing side reactions [7].

Alternative approaches, such as the use of deuterated dimethyl sulfoxide (DMSO-d~6~) in the presence of a phenalenyl catalyst, have also been explored [6]. However, the requirement for strong bases (e.g., potassium tert-butoxide) limits compatibility with acid-sensitive functional groups. By contrast, CF~3~COOD-based methods achieve >90% deuterium incorporation at all four target positions without requiring protective group strategies [7].

Table 2: Optimization Parameters for H-D Exchange in 4'-Hydroxy Diclofenac-D4

ConditionOptimal RangeDeuterium Incorporation (%)
Temperature50–60°C85–93
Reaction Time24–48 hours89–94
CF~3~COOD ConcentrationNeat90–95

Purity Assessment via Isotopic Ratio Mass Spectrometry

Isotopic ratio mass spectrometry (IRMS) is indispensable for verifying deuterium content and positional integrity in 4'-hydroxy diclofenac-D4. Gas chromatography coupled to IRMS (GC-IRMS) enables precise measurement of carbon (δ^13^C), nitrogen (δ^15^N), and deuterium (δ^2^H) isotopic signatures at sub-μg/L sensitivities [9]. For deuterium analysis, continuous-flow isotope-ratio monitoring achieves a precision of <2‰ for D/H ratios, ensuring accurate quantification of isotopic enrichment [8].

Sample preparation involves derivatization with methyl chloroformate to enhance volatility, followed by on-column injection to minimize isotopic fractionation during chromatographic separation [9]. Calibration against certified reference materials corrects for instrument-specific biases, yielding uncertainties of <4‰ for δ^2^H values [8]. This methodology not only confirms deuterium incorporation but also detects residual protonated impurities, ensuring compliance with pharmaceutical-grade purity standards.

Table 3: IRMS Performance Metrics for Deuterium Analysis

ParameterValue
Precision (δ^2^H)<2‰
Accuracy (δ^2^H)<4‰
Sensitivity (LOD)0.1 μg/L
Linear Range0.1–100 μg/L

4′-Hydroxy Diclofenac-D4 (Major) retains the dichlorinated anilide scaffold of diclofenac but carries four deuterium atoms on the phenylacetic ring. Its exact mass is 316.1670 g mol⁻¹ [1], whereas the non-deuterated metabolite weighs 312.0782 g mol⁻¹ [2]. The isotope shift assists quantitative mass-spectrometric discrimination during metabolic studies.

PropertyValue and UnitReference
Exact monoisotopic mass316.1670 g mol⁻¹ [1]
FormulaC₁₄H₇D₄Cl₂NO₃ [3]
Dominant ion in electrospray negative modem/z 315.0 ([M–H]⁻) [1]
Deuterium incorporationFour atoms at positions 2, 3, 5, 6 on phenylacetic ring ≥86% [4]

Comprehensive Metabolic Profiling

Extensive in‐vitro incubations using pooled human liver microsomes, recombinant cytochrome P450 isoforms, and fungal unspecific peroxygenases have established that ring deuteration does not disrupt core phase-I routes but slightly modulates reaction velocity [5] [6]. Screening against sixteen hepatic cytochrome P450 isoforms consistently assigns over 95% of 4′-hydroxy formation from diclofenac to cytochrome P450 2C9 in human systems [7] [8].

Metabolite Spectrum

Beyond 4′-hydroxy diclofenac itself, secondary hydroxylated species—5-hydroxy and 3′-hydroxy derivatives—and N,O-quinone imines appear at trace levels following oxidative turnover in microsomes rich in cytochrome P450 3A4 [9]. Deuteration does not introduce novel metabolites but slightly reduces quinone imine yield, suggesting a kinetic isotope effect on the secondary oxidation step [10].

Quantitative Distribution

In hepatocyte suspensions, 4′-hydroxy Diclofenac-D4 accounts for 42% of total detected products after 60 min, mirroring the 45% share of its protiated counterpart under matched experimental conditions [6]. The identical partition underscores the functional neutrality of deuterium concerning pathway selection.

Metabolic Profiling and Enzymatic Interactions

Cytochrome P450 2C9-Mediated Biotransformation Mechanisms

Cytochrome P450 2C9 catalyzes the regio-selective para-hydroxylation of diclofenac, producing the 4′-hydroxy metabolite with classical single-enzyme Michaelis–Menten kinetics. Inhibition with sulfaphenazole, a selective cytochrome P450 2C9 blocker, abolishes over 90% of 4′-hydroxy formation in human microsomes [7] [11].

ParameterNon-deuterated 4′-hydroxy formationDeuterated analogue formationReference
Michaelis constant (Kₘ)5.6 µmol L⁻¹ [7]5.4 µmol L⁻¹ [5]
Maximal velocity (Vₘₐₓ)60.6 nmol min⁻¹ mg⁻¹ protein [7]57.9 nmol min⁻¹ mg⁻¹ protein [5]
Catalytic efficiency (Vₘₐₓ ⁄ Kₘ)10.8 mL min⁻¹ mg⁻¹ [7]10.7 mL min⁻¹ mg⁻¹ [5]

No statistically significant divergence emerges between isotopologues (P > 0.05), indicating that hydrogen abstraction at the aromatic carbon is not rate-limiting, consistent with modest primary kinetic isotope effects for electrophilic aromatic substitution [12].

Mechanistically, docking and mutagenesis pinpoint an electrostatic anchoring of the carboxylate moiety to Arg108, orienting the dichlorophenyl ring toward the heme-iron-oxo species for para-hydroxylation [13]. Deuteration does not perturb this alignment, explaining the conserved catalytic constants.

Cytochrome P450 2C9 genetic variants modulate velocity but not regio-selectivity. Variant Leu359 alters turnover number by up to three-fold yet maintains identical 4′-hydroxy proportions [14]. Comparable trends hold for deuterated substrates, reinforcing that intrinsic isotope effects remain subordinate to allelic variation.

Comparative Metabolism: Deuterated versus Non-deuterated Analogues

Ring-specific deuteration is widely used to probe limiting chemical steps. For 4′-Hydroxy Diclofenac-D4:

  • Intrinsic clearance assays with isolated cytochrome P450 2C9 display a clearance isotope effect (CLH⁄CLD) of 1.05, within experimental error, confirming minimal primary isotope influence [15].
  • High-throughput fluorogenic assays for cytochrome P450 2C9 yield identical half-maximal inhibitory concentration values (17 µmol L⁻¹) for protiated diclofenac and its D₄ metabolite [16].
  • Fungal peroxygenase syntheses reveal that deuterium labelling does not alter steady-state Kₘ or turnover parameters, enabling efficient preparation of doubly labelled 4′-hydroxy-¹⁸O-D₆ standards [6].
Comparative EndpointProtiated CompoundDeuterated AnalogueIsotope EffectReference
Intrinsic clearance (mL min⁻¹ mg⁻¹)42.0 [15]40.1 [15]1.0535
Enzyme-specific catalytic efficiency (Vₘₐₓ ⁄ Kₘ, mL min⁻¹ mg⁻¹)10.8 [7]10.7 [5]1.013, 12
Quinone imine yield (% of total metabolites)6.0 [9]4.3 [10]0.7220, 25

The muted isotope effects corroborate theoretical predictions that, for aromatic hydroxylation via σ-complex intermediates, carbon–hydrogen bond cleavage is not the dominant energy barrier [12] [17].

Role of Cytochrome P450 3A4 in Alternative Metabolic Pathways

Cytochrome P450 3A4 contributes chiefly to 5-hydroxylation of diclofenac and the subsequent formation of a p-benzoquinone imine capable of covalent protein binding [18] [9]. Although 4′-Hydroxy Diclofenac-D4 formation itself is negligible through cytochrome P450 3A4 (<2% of total), the isotopologue influences downstream pathways:

  • In microsomes enriched for cytochrome P450 3A4, deuterated diclofenac reduces reactive metabolite binding by 35%, implying a subtle kinetic isotope effect during the second C–H abstraction step [18].
  • Competitive inhibition experiments show troleandomycin diminishes 5-hydroxy product formation without affecting 4′-hydroxy generation, confirming pathway exclusivity [9].
  • Molecular dynamics indicate that the bulky deuterated phenylacetic ring lowers residence time in the cytochrome P450 3A4 active site, contributing to reduced quinone imine flux [19].
Reaction EndpointCytochrome P450 2C9 ContributionCytochrome P450 3A4 ContributionReference
4′-Hydroxylation≥ 95% [7]≤ 2% [9]3, 20
5-Hydroxylation≤ 3% [8]≥ 90% [9]8, 20
Quinone imine adduct formation0 [18]100% [18]13

Although cytochrome P450 3A4 is not a major participant in primary 4′-hydroxy formation, its activity remains pivotal for alternative bioactivation routes. Deuterium incorporation mitigates but does not abolish these ancillary pathways, suggesting partial kinetic modulation rather than full suppression.

Integrated Interpretation

The collective evidence demonstrates that deuterium substitution in 4′-Hydroxy Diclofenac-D4 neither disrupts the dominance of cytochrome P450 2C9 in para-hydroxylation nor markedly shifts kinetic parameters. Primary kinetic isotope effects remain modest because the electrophilic aromatic substitution mechanism features a rate-determining arene oxidation step preceding carbon–hydrogen cleavage. Cytochrome P450 3A4 retains its specialized role in minor 5-hydroxylation and bioactivation, with deuteration modestly lowering reactive metabolite flux.

XLogP3

3.7

Wikipedia

4'-Hydroxy Diclofenac-D4 (Major)

Dates

Last modified: 08-15-2023

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